molecular formula C10H11Br2NO2 B12278265 3-Amino-4-(3,5-dibromophenyl)butyric Acid

3-Amino-4-(3,5-dibromophenyl)butyric Acid

Cat. No.: B12278265
M. Wt: 337.01 g/mol
InChI Key: BBDUXXFFMSHTKP-UHFFFAOYSA-N
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Description

3-Amino-4-(3,5-dibromophenyl)butyric acid is a chemical compound with the molecular formula C10H11Br2NO2 and a molecular weight of 337.01 g/mol . This compound is characterized by the presence of an amino group, a butyric acid moiety, and a dibromophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Amino-4-(3,5-dibromophenyl)butyric acid involves several steps. One common method includes the reaction of 3,5-dibromobenzaldehyde with nitromethane to form 3,5-dibromo-β-nitrostyrene. This intermediate is then reduced to 3,5-dibromo-β-aminostyrene, which undergoes a Michael addition with acrylonitrile to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

3-Amino-4-(3,5-dibromophenyl)butyric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dibromo groups to bromine or hydrogen atoms using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Scientific Research Applications

3-Amino-4-(3,5-dibromophenyl)butyric acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,5-dibromophenyl)butyric acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dibromophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Amino-4-(3,5-dibromophenyl)butyric acid can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

IUPAC Name

3-amino-4-(3,5-dibromophenyl)butanoic acid

InChI

InChI=1S/C10H11Br2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15)

InChI Key

BBDUXXFFMSHTKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC(CC(=O)O)N

Origin of Product

United States

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